molecular formula C9H8O4 B193230 Mono-methyl terephthalate CAS No. 1679-64-7

Mono-methyl terephthalate

Cat. No.: B193230
CAS No.: 1679-64-7
M. Wt: 180.16 g/mol
InChI Key: REIDAMBAPLIATC-UHFFFAOYSA-N
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Description

Mono-methyl terephthalate (MMT), also known as 1,4-benzenedicarboxylic acid monomethyl ester, is a mono-ester derivative of terephthalic acid. Its molecular formula is C₉H₈O₄, with a molecular weight of 180.16 g/mol and CAS number 1679-64-7 . Structurally, MMT consists of a terephthalate backbone with one methyl ester group and one free carboxylic acid group (Figure 1), making it reactive in further chemical modifications. Key properties include:

  • Melting point: 220–223°C
  • Solubility: Slightly soluble in water; soluble in methanol, chloroform, benzene, and ether .
  • Applications: Pharmaceutical intermediate (e.g., antiviral agents, BRAF inhibitors) , polymer degradation product , and precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The crude product is often recrystallized from a methanol-water mixture to obtain colorless plate crystals .

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterStep 1 (p-Xylene Oxidation)Step 2 (Methyl Ester Oxidation)
Temperature90–140°C130–200°C
Pressure1–15 atm1–6 atm
CatalystCo salts (10⁻⁴–10⁻³ g-atom/mol)Co salts (10⁻⁴–10⁻³ g-atom/mol)
Selectivity for MMTN/A70–93%

Critical Insight : Oxidation must halt at peak selectivity (20–45% conversion) to minimize byproducts like terephthalaldehyde acid methyl ester .

Direct Esterification of Terephthalic Acid

MMT can be synthesized via esterification of terephthalic acid with methanol, catalyzed by palladium on carbon under hydrogen pressure :

Reaction Conditions:

  • Catalyst : 10% Pd/C

  • Solvent : Methanol

  • Temperature : 55–60°C

  • Pressure : 5–6 bar H₂

  • Yield : 85%

Mechanism :
Terephthalic acid+CH OHPd C H MMT+H O\text{Terephthalic acid}+\text{CH OH}\xrightarrow{\text{Pd C H }}\text{MMT}+\text{H O}

Purification and Crystallization

Post-synthesis, MMT is purified using solvent-based crystallization:

  • Cooling : Reaction mixtures are cooled to crystallize MMT from molten p-toluic acid methyl ester .

  • Solvent Washing : Methanol washes remove contaminants (e.g., terephthalaldehyde acid methyl ester) .

  • Adsorption : Activated carbon or silica gel eliminates colored impurities .

Purification Efficiency:

StepPurity ImprovementKey Solvent
Crystallization70% → 90%Methanol
Adsorption90% → 99%Methanol

Catalytic Systems and Selectivity

Cobalt catalysts dominate industrial processes, but selectivity depends on reaction parameters:

Example Data from Patent US3923867A :

ExampleTemp (°C)Pressure (atm)Conversion (%)MMT Selectivity (%)
320012793.8
416042787.0

Note : Higher pressures (>4 atm) reduce selectivity due to byproduct formation .

Degradation Pathways

While not directly studied for MMT, related terephthalate esters undergo enzymatic hydrolysis. Ideonella sakaiensis PETase hydrolyzes polyethylene terephthalate (PET) into mono(2-hydroxyethyl) terephthalic acid (MHET) via deacylation (rate-limiting step with a 20.4 kcal/mol barrier) . Similar mechanisms may apply to MMT under biocatalytic conditions.

Industrial Optimization Challenges

  • Byproduct Management : Terephthalaldehyde acid methyl ester must be minimized via controlled oxidation .

  • Solvent Recovery : Methanol recycling is critical for cost efficiency .

  • Catalyst Lifespan : Cobalt salts require precise concentration (10⁻⁴–10⁻³ g-atom/mol) to maintain activity .

Scientific Research Applications

Polyester Manufacturing

MMT serves as a crucial monomer in the production of polyesters, particularly polyethylene terephthalate (PET). The use of MMT in polyester synthesis offers several advantages over traditional dimethyl terephthalate (DMT):

  • Higher Purity : MMT can be produced with high purity levels suitable for industrial applications, ensuring better quality in final products .
  • Lower Material Requirement : The weight of starting material required for transesterification to polyester monomers is lower compared to DMT, leading to cost efficiency .

Case Study: PET Bottles

Research has demonstrated that MMT-derived PET exhibits enhanced thermal stability and mechanical properties, making it ideal for applications such as beverage bottles and food packaging. A study indicated that PET bottles made from MMT show improved resistance to thermal degradation compared to those made from DMT .

Pharmaceutical Applications

MMT is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in esterification and transesterification reactions, which are essential in drug formulation processes. For example, MMT can be converted into other therapeutic agents through controlled chemical reactions .

Case Study: Zinc(II) Complexes

A study on zinc(II) monomethyl terephthalate complexes highlighted their potential use in drug delivery systems. The thermal decomposition behavior of these complexes suggests that they can be engineered for targeted release applications in pharmaceuticals .

Antiknock Agent in Fuels

MMT has been explored as a gasoline antiknock agent due to its ability to enhance fuel performance by improving combustion efficiency. This application is particularly relevant in regions where high-octane fuels are required for optimal engine performance .

Case Study: Fuel Performance Enhancement

Research indicates that incorporating MMT into gasoline formulations can reduce engine knocking and improve fuel economy, making it a valuable additive in the automotive industry .

Mechanism of Action

The mechanism of action of Mono-methyl terephthalate depends on its specific application. In pharmaceutical contexts, it acts as a precursor to active compounds that interact with biological targets. For example, in the synthesis of Bexarotene, it contributes to the formation of a molecule that modulates retinoid X receptors, influencing cell differentiation and proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Terephthalate Derivatives

Structural and Physical Properties

The table below compares MMT with structurally related terephthalate esters and acids:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Mono-methyl terephthalate (MMT) C₉H₈O₄ 180.16 220–223 Methyl ester, carboxylic acid
Mono(2-ethylhexyl) terephthalate (MEHTP) C₁₆H₂₂O₄ 278.35 Not reported 2-ethylhexyl ester, carboxylic acid
Mono-ethyl terephthalate (mETP) C₁₀H₁₀O₄ 194.18 Not reported Ethyl ester, carboxylic acid
Terephthalic acid (TPA) C₈H₆O₄ 166.13 >300 (sublimes) Two carboxylic acids
Dimethyl terephthalate (DMT) C₁₀H₁₀O₄ 194.18 140–142 Two methyl esters

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., MEHTP’s 2-ethylhexyl group) increase molecular weight and hydrophobicity, reducing water solubility compared to MMT .
  • Reactivity : MMT’s free carboxylic acid group enables direct participation in coupling reactions (e.g., amidation ), whereas di-esters like DMT require hydrolysis to terephthalic acid for further reactivity .
  • Thermal Stability : MMT’s high melting point (220–223°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group, unlike DMT, which melts at 140–142°C .

This compound (MMT)

  • Synthesis: Produced via hydrolysis of dimethyl terephthalate (DMT) in KOH/methanol, yielding 91.2% .
  • Applications :
    • Pharmaceuticals : Intermediate for BRAF kinase inhibitors (anticancer agents) and antiviral compounds .
    • Polymer Recycling : Degradation product of polyethylene terephthalate (PET) using MOF catalysts (e.g., UiO-66), yielding MMT and terephthalic acid (TA) .

Mono(2-ethylhexyl) Terephthalate (MEHTP)

  • Applications : Studied as a urinary metabolite in toxicological assessments of terephthalate exposure .
  • Key Difference : MEHTP’s larger alkyl chain enhances lipophilicity, making it suitable for biomonitoring but less reactive in industrial synthesis compared to MMT .

Terephthalic Acid (TPA)

  • Applications : Bulk chemical for PET production; requires esterification to di-esters (e.g., DMT) for polymerization .
  • Key Difference : Lacks ester groups, limiting direct use in ester-amide coupling reactions unless derivatized .

Performance in Polymer Systems

  • MMT in PET Recycling : MMT is a critical intermediate in PET depolymerization, enabling closed-loop recycling. Catalysts like UiO-66 convert PET into MMT and TA with high efficiency under hydrogen conditions .
  • Comparison with DMT: DMT is a PET precursor, while MMT serves as a degradation product. DMT’s dual methyl esters facilitate polymerization, whereas MMT’s mono-ester structure halts chain growth .

Toxicological and Environmental Profiles

  • MMT: Limited toxicity data available, but its role in pharmaceutical synthesis suggests controlled handling requirements .
  • MEHTP : As a phthalate metabolite, MEHTP is monitored in biomonitoring studies, though its specific health impacts are less documented compared to ortho-phthalates .
  • TPA : Generally recognized as safe in polymer production but poses environmental persistence concerns if released untreated .

Biological Activity

Mono-methyl terephthalate (MMT), with the chemical formula C9H8O4C_9H_8O_4, is an aromatic compound derived from terephthalic acid. It has gained attention due to its potential applications in various fields, including polymer chemistry and environmental science. This article explores the biological activity of MMT, focusing on its toxicity, biotransformation, and implications for environmental health.

  • Molecular Weight : 180.16 g/mol
  • CAS Number : 1679-64-7
  • IUPAC Name : 4-methoxycarbonylbenzoic acid
  • Structure : MMT consists of a benzene ring substituted with two carboxylate groups and a methoxy group, contributing to its reactivity and interactions with biological systems.

Toxicity and Biological Effects

Research indicates that MMT exhibits significantly lower toxicity compared to its precursor, dimethyl terephthalate (DMT). In a study using Caenorhabditis elegans as a model organism, exposure to DMT resulted in increased production of reactive oxygen species (ROS), decreased locomotion, reduced lifespan, and mitochondrial stress. Conversely, MMT did not induce similar toxic effects, suggesting that biotransformation processes may mitigate the harmful impacts of DMT on living organisms .

Table 1: Comparative Toxicity of DMT and MMT

CompoundROS ProductionLocomotion BehaviorLifespan ReductionMitochondrial Stress
DMTHighDecreasedSignificantInduced
MMTLowNormalMinimalNot Induced

Biotransformation

The biotransformation of DMT to MMT is facilitated by specific microbial enzymes. The esterase DmtH from Sphingobium sp. C3 has been identified as a key enzyme responsible for this conversion. This transformation not only reduces the toxicity associated with DMT but also highlights the potential for using biocatalysts in environmental remediation processes .

Environmental Implications

MMT's lower toxicity profile makes it a candidate for further study in environmental applications, particularly in the context of plastic waste degradation. Recent studies have demonstrated that zirconium-based metal-organic frameworks (MOFs) can catalyze the degradation of polyethylene terephthalate (PET) into MMT and terephthalic acid, potentially offering a sustainable solution to plastic pollution .

Case Study: Catalytic Degradation of PET

A study reported that under specific conditions (260 °C and 1 atm H2), zirconium MOFs efficiently converted waste PET into MMT with a yield of 98%. This process not only recycles plastic waste but also produces valuable chemical intermediates for further industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for mono-methyl terephthalate (MMT), and how are purity and yield optimized?

MMT is synthesized via esterification of terephthalic acid with methanol under acidic catalysis. Key parameters include reaction temperature (typically 60–80°C), stoichiometric ratios (excess methanol to drive equilibrium), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >99% purity, as confirmed by HPLC or NMR . Yield optimization requires careful control of reaction time and removal of water (via Dean-Stark trap) to prevent hydrolysis.

Q. How can MMT be characterized structurally and functionally in laboratory settings?

  • Structural analysis : Use FT-IR (C=O stretch at ~1720 cm⁻¹, ester C-O at ~1280 cm⁻¹) and ¹H/¹³C NMR (methyl ester peak at δ 3.9 ppm in ¹H NMR; carbonyl carbons at ~165–170 ppm in ¹³C NMR) .
  • Purity assessment : Melting point determination (219–224°C) and chromatographic methods (HPLC with UV detection at 254 nm) .
  • Functional testing : Solubility profiling in polar solvents (e.g., water: <0.1 g/L; ethanol: ~5 g/L at 25°C) .

Q. What safety protocols are critical when handling MMT in the lab?

MMT is classified as a Category 2 skin/eye irritant (GHS). Mandatory precautions include:

  • Use of nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Emergency measures: Flush eyes with water for 15 minutes (per ANSI Z358.1) and wash skin with soap/water if exposed .
  • Storage in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How does MMT function as an intermediate in catalytic PET degradation, and what are the mechanistic insights?

MMT is a key monomer in PET depolymerization via metal-organic frameworks (MOFs). For example, UiO-66 (Zr) catalyzes PET breakdown under H₂ at 260°C, yielding MMT and terephthalic acid (98% efficiency). The mechanism involves Zr-O clusters cleaving ester bonds, with MMT formation confirmed by GC-MS and FT-IR . Challenges include catalyst stability in the presence of PET additives (e.g., dyes) and scalability of MOF-based systems .

Q. What methodologies are used to analyze MMT in environmental and biological matrices?

  • Environmental samples : SPE (solid-phase extraction) followed by LC-MS/MS (LOQ: 0.1 ng/L in water; 1 ng/g in soil) .
  • Biological monitoring : Hydrolysis of urine samples with β-glucuronidase, then UPLC-QTOF for metabolite detection (e.g., MMT-glucuronide) .
  • Data validation : Cross-check with isotope-labeled internal standards (e.g., ¹³C-MMT) to correct matrix effects .

Q. How do thermodynamic properties of MMT influence its behavior in solvent systems during polymer recycling?

Experimental studies on MMT’s solubility in water-ethylene glycol-NaCl mixtures reveal:

  • Low temperature dependence (5–25°C: solubility varies <5%) due to weak entropy-enthalpy compensation .
  • NaCl reduces solubility (salting-out effect) by disrupting hydrogen bonding between MMT and solvent .
  • Phase diagrams constructed via gravimetry and titration show biphasic regions critical for solvent recovery .

Q. What contradictions exist in the literature regarding MMT’s environmental persistence and degradation pathways?

  • Persistence : Some studies report MMT half-life >60 days in soil (aerobic conditions), while others note rapid hydrolysis in alkaline water (t₁/₂: 2–7 days) .
  • Degradation pathways : Abiotic hydrolysis dominates in aquatic systems, whereas microbial degradation (e.g., Pseudomonas spp.) is significant in soil but strain-dependent .
  • Resolution strategies: Meta-analyses using PRISMA frameworks to reconcile methodological disparities (e.g., pH, inoculum sources) .

Q. Methodological Guidance

Q. How to design experiments assessing MMT’s role in polymer synthesis or degradation?

  • Control variables : Catalyst loading, temperature, and solvent polarity .
  • Analytical endpoints : Monitor MMT yield (GC-MS), polymer molecular weight (GPC), and catalyst recyclability (XRD post-reaction) .
  • Statistical rigor : Use ANOVA for multi-factor experiments (e.g., solvent composition vs. reaction rate) .

Q. What databases and search strategies are recommended for systematic reviews on MMT?

  • Databases : Embase (pharmacology/toxicology), Scopus (multidisciplinary), SciFinder-n (chemical reactions) .
  • Search strings : Combine terms like "this compound" with "degradation," "toxicity," or "synthesis," using Boolean operators and MeSH terms .
  • Gray literature : Include patents (e.g., USPTO, Espacenet) and technical reports screened via PRISMA flowcharts .

Properties

IUPAC Name

4-methoxycarbonylbenzoic acid
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InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
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InChI Key

REIDAMBAPLIATC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID1027425
Record name Methyl hydrogen terephthalate
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [HSDB] Faintly beige powder; [MSDSonline]
Record name Hydrogen methyl terephthalate
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE
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Vapor Pressure

0.000184 [mmHg]
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Color/Form

CRYSTALS FROM DIL ALCOHOL

CAS No.

1679-64-7
Record name Monomethyl terephthalate
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Record name Hydrogen methyl terephthalate
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Record name MONOMETHYL TEREPHTHALATE
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Melting Point

239 °C
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (277.5 ml, 5.2 mol) was added dropwise over 1/2 hr to a stirred solution of chromium (VI) oxide (299.25 g, 2.99 mol) and water (925 ml) at 0°. The resulting solution was added dropwise over 1 hr to a stirred solution of methyl-4-(hydroxymethyl)benzoate (92.5 g, 0.564 mol) and acetone (4.6 1) at 0°. The reaction mixture was allowed to warm to room temperature and stirred overnight. The supernatant was decanted before the black tar-like residue was extracted with acetone. The decanted supernatant and acetone extracts were combined and concentrated under vacuum to leave a dark brown residue which was triturated with cold water (4 liter). The precipitate which formed was collected, washed three times with water (1 liter), and dried to give 94.6 g (94%) of the title compound as white crystals, m.p. 218°-221° C.
Quantity
277.5 mL
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Quantity
925 mL
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299.25 g
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92.5 g
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 20.3 g (100 mmol) terephthaloyl chloride in 100 ml dichloromethane was added to 100 ml anhydrous methanol at 0° C. The reaction was left 1.5 h at rt. The reaction mixture was evaporated and the residue was dissolved dichloromethane. The organic phase was washed with saturated NaHCO3 aq. The organic phase was dried and evaporated. Yield 18.3 g (94.2 mmol, 94%). A solution of 18.3 g (94.2 mmol) of terephthalic acid dimethyl ester and 3.96 g (94.2 mmol) LiOH.H2O in anhydrous methanol (did not dissolve completely) was stirred for 5 d at rt. The solvent was evaporated and the product was dissolved in water. The aqueous phase was washed with dichloromethane. The aqueous phase was made acidic with 2 M HCl aq. The product precipitated from the aqueous phase. The product was filtered off and dried in vacuo. The product was dissolved in 1 L dry ethanol, and thereafter 4 l water was added slowly while stirring. The product precipitated slowly overnight at +4°C. The product was filtered and dried in vacuo. Yield 8.61 g (48 mmol, 51%)
Quantity
20.3 g
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reactant
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100 mL
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Reaction Step One
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100 mL
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18.3 g
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Name
LiOH.H2O
Quantity
3.96 g
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Mono-methyl terephthalate
Mono-methyl terephthalate
Mono-methyl terephthalate
Mono-methyl terephthalate
Mono-methyl terephthalate
Mono-methyl terephthalate

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